molecular formula C15H23N3O2S B14928264 N~4~-(1-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N~4~-(1-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14928264
M. Wt: 309.4 g/mol
InChI Key: GXBHFAMSBFMOGG-UHFFFAOYSA-N
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Description

N~4~-(1-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound that features an adamantyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group. This unique structure imparts the compound with interesting chemical and biological properties, making it a subject of research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of N4-(1-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N~4~-(1-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N4-(1-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the pyrazole and sulfonamide groups interact with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Adamantyl)-2-chloroacetamide: Known for its antiviral properties.

    1-Adamantylamine: Used in the treatment of influenza and Parkinson’s disease.

    N-(1-Adamantyl)-N’-(4-guanidinobenzyl)urea: Investigated for its potential as an anticancer agent.

Uniqueness

N~4~-(1-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of an adamantyl group with a pyrazole-sulfonamide structure. This combination imparts enhanced stability, bioavailability, and a broad spectrum of biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H23N3O2S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(1-adamantyl)-1,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C15H23N3O2S/c1-10-14(9-18(2)16-10)21(19,20)17-15-6-11-3-12(7-15)5-13(4-11)8-15/h9,11-13,17H,3-8H2,1-2H3

InChI Key

GXBHFAMSBFMOGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

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